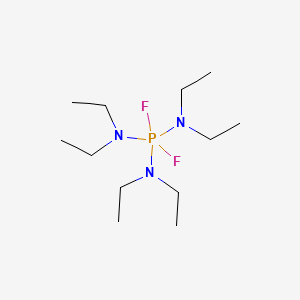
Tris(diethylamino)difluorophosphorane
Descripción general
Descripción
Tris(diethylamino)difluorophosphorane is a chemical compound with the molecular formula C12H30F2N3P and a molecular weight of 285.36 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions, particularly those involving fluorination.
Métodos De Preparación
Tris(diethylamino)difluorophosphorane can be synthesized through the reaction of diethylaminosulfur trifluoride with tris(diethylamino)phosphine . The reaction typically involves the use of sulfur tetrafluoride as a fluorinating agent, which reacts with the corresponding dialkylamino (trialkyl)silanes . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis.
Análisis De Reacciones Químicas
Tris(diethylamino)difluorophosphorane is known to undergo several types of chemical reactions, including:
Fluorination: It can replace hydroxyl groups with fluorine in organic compounds.
Substitution: It can react with halides to form fluorides.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less commonly documented.
Common reagents used in these reactions include sulfur tetrafluoride and various aminosilanes . Major products formed from these reactions include organofluorine compounds and acyl fluorides .
Aplicaciones Científicas De Investigación
Tris(diethylamino)difluorophosphorane has several applications in scientific research:
Chemistry: It is used as a fluorinating agent in the synthesis of various organofluorine compounds.
Biology and Medicine: It is used in the preparation of fluorinated pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of materials with specific fluorine-containing functional groups.
Mecanismo De Acción
The mechanism by which tris(diethylamino)difluorophosphorane exerts its effects involves the transfer of fluorine atoms to target molecules. This process typically involves the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack by fluoride ions . The exact pathway can vary depending on the structure of the substrate and the reaction conditions .
Comparación Con Compuestos Similares
Tris(diethylamino)difluorophosphorane can be compared to other similar compounds, such as:
Tris(pentafluoroethyl)difluorophosphorane: Known for its role as a versatile fluoride acceptor in transition metal chemistry.
Diethylaminosulfur trifluoride: Commonly used for the replacement of hydroxyl groups with fluoride.
This compound is unique in its ability to selectively fluorinate a wide range of substrates, making it a valuable tool in both academic and industrial research .
Propiedades
IUPAC Name |
N-[bis(diethylamino)-difluoro-λ5-phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30F2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLTNUEIBNNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)(N(CC)CC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30F2N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375392 | |
| Record name | Tris(diethylamino)difluorophosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32318-29-9 | |
| Record name | Tris(diethylamino)difluorophosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)


![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)
